11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile
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Overview
Description
11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile is a complex heterocyclic compound. It belongs to the class of thienopyridines, which are known for their diverse biological activities and pharmaceutical properties . This compound’s unique structure includes multiple fused rings and various functional groups, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of thienopyridine derivatives, which are cyclized using reagents like phosphorus oxychloride (POCl3) and subsequent treatment with ethoxy and phenyl substituents . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing advanced techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or thioethers.
Scientific Research Applications
11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to fit into these active sites, disrupting normal cellular processes. Additionally, it can interact with DNA and RNA, leading to the inhibition of replication and transcription .
Comparison with Similar Compounds
Similar compounds include other thienopyridines and triazatricyclo derivatives. Compared to these compounds, 11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile is unique due to its specific substituents and fused ring structure. This uniqueness contributes to its distinct biological activities and chemical reactivity . Some similar compounds include:
Properties
Molecular Formula |
C18H12N4OS2 |
---|---|
Molecular Weight |
364.4g/mol |
IUPAC Name |
11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile |
InChI |
InChI=1S/C18H12N4OS2/c1-2-23-16-11(8-19)12(10-6-4-3-5-7-10)13-14-15(25-18(13)22-16)17(24)21-9-20-14/h3-7,9H,2H2,1H3,(H,20,21,24) |
InChI Key |
OKFHCVIKIQRGSF-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=S)N=CN4 |
Canonical SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=S)N=CN4 |
Origin of Product |
United States |
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